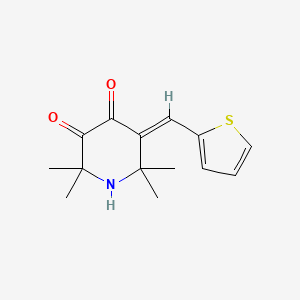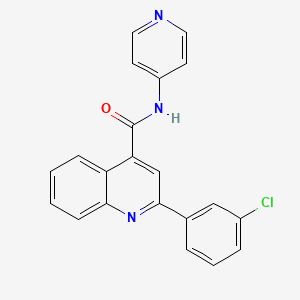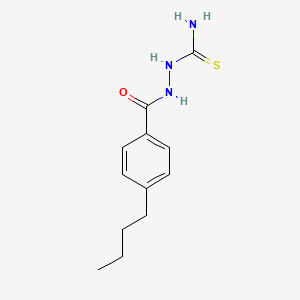
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione
Übersicht
Beschreibung
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione, also known as TTMP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound belongs to the family of piperidinediones and is known for its ability to act as an antioxidant, anti-inflammatory, and anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been extensively studied for its potential applications in various fields of scientific research. Some of the key areas of research include:
1. Anti-inflammatory and Antioxidant Properties: 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been shown to possess significant anti-inflammatory and antioxidant properties. Studies have demonstrated that 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione can reduce the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a key role in the development of various diseases, including cancer, diabetes, and cardiovascular disease.
2. Anti-cancer Properties: 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has also been shown to possess significant anti-cancer properties. Studies have demonstrated that 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of cancer cells.
3. Neuroprotective Properties: 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been shown to possess neuroprotective properties. Studies have demonstrated that 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione can protect neurons from oxidative stress and prevent neuronal damage in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione involves its ability to scavenge reactive oxygen species (ROS) and inhibit the production of pro-inflammatory cytokines. 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione also activates the Nrf2-ARE signaling pathway, which is known to play a key role in the regulation of antioxidant and anti-inflammatory responses in the body.
Biochemical and Physiological Effects:
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has been shown to have various biochemical and physiological effects, including:
1. Reduction in oxidative stress and inflammation.
2. Inhibition of cancer cell growth and proliferation.
3. Protection of neurons from oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione has several advantages for lab experiments, including its high stability and solubility in water. However, one of the limitations of using 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione in lab experiments is its high cost, which may limit its use in large-scale studies.
Zukünftige Richtungen
There are several future directions for the research on 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione, including:
1. The development of more efficient and cost-effective synthesis methods for 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione.
2. The investigation of the potential of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases.
3. The exploration of the mechanism of action of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione and its interaction with other molecules in the body.
4. The development of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione derivatives with improved properties and efficacy.
In conclusion, 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione is a chemical compound with significant potential for various scientific research applications. Its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties make it a promising therapeutic agent for various diseases. Further research is needed to fully understand the mechanism of action of 2,2,6,6-tetramethyl-5-(2-thienylmethylene)-3,4-piperidinedione and its potential for clinical use.
Eigenschaften
IUPAC Name |
(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-13(2)10(8-9-6-5-7-18-9)11(16)12(17)14(3,4)15-13/h5-8,15H,1-4H3/b10-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWDIXKNCOFZOZ-NTMALXAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=CC2=CC=CS2)C(=O)C(=O)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(/C(=C\C2=CC=CS2)/C(=O)C(=O)C(N1)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-2,2,6,6-tetramethyl-5-(thiophen-2-ylmethylidene)piperidine-3,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-{4-[(4-butylphenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4856700.png)
![2-(1-isopropyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4856706.png)
![N-(2-(4-bromophenyl)-1-{[(4-methylphenyl)amino]carbonyl}vinyl)-2-chlorobenzamide](/img/structure/B4856711.png)
![N-[3-(4-methoxyphenyl)propyl]methanesulfonamide](/img/structure/B4856719.png)

![N-(2-hydroxyethyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4856731.png)

![2-({4-[(phenylthio)methyl]benzoyl}amino)-N-propylbenzamide](/img/structure/B4856736.png)

![N'-(4-fluorophenyl)-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4856767.png)
![ethyl 4-[4-(allyloxy)-3-methoxybenzylidene]-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4856791.png)
![ethyl 4-({[(4-phenylbutyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4856810.png)

